molecular formula C22H21N3O4 B2995587 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1334371-58-2

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2995587
CAS No.: 1334371-58-2
M. Wt: 391.427
InChI Key: KAAPRWOISCEGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally advanced small molecule inhibitor designed to target Poly(ADP-ribose) polymerase 14 (PARP14), a member of the PARP superfamily. PARP14, also known as BAL2 or CoaSt6, is a mono-ADP-ribosyltransferase that functions as a key transcriptional co-regulator and has been implicated in the regulation of cancer cell proliferation, DNA damage response, and macrophage immune polarization . This compound exerts its effects by potently inhibiting the catalytic activity of PARP14, thereby blocking its ADP-ribosylation of target proteins and disrupting associated signaling pathways. Its core structure is derived from a pyrimidinone pharmacophore known to interact with the PARP enzyme active site. Research utilizing this inhibitor is primarily focused on oncology and immunology, where it is used as a chemical probe to investigate the role of PARP14 in cancer cell survival under metabolic stress, particularly in models of lymphoma and hepatocellular carcinoma . By inhibiting PARP14, researchers can explore strategies to sensitize cancer cells to conventional chemotherapeutics and to modulate the tumor microenvironment by shifting macrophage polarization away from a pro-tumorigenic (M2) phenotype. Its application provides critical insights into the non-canonical functions of PARP family members beyond DNA repair, opening avenues for novel therapeutic interventions.

Properties

IUPAC Name

2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAPRWOISCEGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:

  • Formation of the pyrimidine core via cyclization of appropriate precursors.

  • Introduction of the phenyl group at the 4-position of the pyrimidine.

  • Attachment of the ethyl linker to the pyrimidine ring.

  • Synthesis of the benzodioxine structure.

  • Coupling of the pyrimidine moiety with the benzodioxine framework.

  • Final methylation and formation of the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Potentially leading to the formation of oxo derivatives.

  • Reduction: Could reduce specific functional groups while retaining the core structure.

  • Substitution: Halogenation or nitration at specific sites on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: Application of reducing agents such as LiAlH₄ or H₂ with a catalyst.

  • Substitution: Electrophilic or nucleophilic agents depending on the desired transformation.

Major Products Formed

Oxidation products, reduction intermediates, or substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows promise in multiple research areas:

  • Chemistry: As a precursor for synthesizing complex molecules or as a reactant in studying reaction mechanisms.

  • Biology: Potential bioactivity due to its structural complexity, warranting investigation as a pharmacological agent.

  • Medicine: Potential therapeutic applications, given its ability to interact with biological targets.

  • Industry: As a component in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects could involve:

  • Molecular Targets: Interaction with enzymes, receptors, or other proteins.

  • Pathways: Modulation of specific signaling pathways or metabolic routes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Compound 1 : 3-(2-chlorophenyl)-5-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-carboxamide (CAS: 1334374-51-4)
  • Structural Difference : Replaces the dihydrodioxine-carboxamide with a 2-chlorophenyl-substituted isoxazole ring.
  • Implications : The isoxazole’s electronegative chlorine atom may increase binding affinity to targets requiring halogen bonding (e.g., kinases). However, the rigid isoxazole could reduce conformational flexibility compared to the dihydrodioxine .
  • Molecular Weight : 434.9 vs. target compound (estimated ~420–430 range).
Compound 2 : N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS: 1021062-84-9)
  • Structural Difference : Substitutes the carboxamide with a sulfonamide group and introduces a pyridazine-pyridinyl moiety.
  • Implications: Sulfonamide groups often enhance solubility but may alter hydrogen-bonding interactions with targets.
  • Molecular Weight : 414.3.

Pharmacological Target Divergence

Compound 3 : (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
  • Structural Difference : Incorporates a pyrimido[4,5-d]pyrimidine core and a benzodiazepine scaffold.
  • Implications : The extended polycyclic system suggests kinase inhibition (e.g., mTOR or PI3K). The benzodiazepine moiety may improve blood-brain barrier penetration, unlike the dihydrodioxine-based target compound .
Compounds AZ331 and AZ257 ()
  • Structural Difference : 1,4-dihydropyridines with thioether-linked substituents (e.g., furyl, bromophenyl).
  • Implications: Dihydropyridines are classical calcium channel blockers.

Physicochemical and Pharmacokinetic Profile Comparison

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Heterocycle Pyrimidinone + Dihydrodioxine Isoxazole Pyridazine + Sulfonamide Pyrimido-pyrimidine + Benzodiazepine
Molecular Weight ~420–430 434.9 414.4 >600
Key Substituents Phenyl, Methyl 2-Chlorophenyl Pyridinyl Benzyl, Methylpyridinyl
Solubility Predictors Moderate (carboxamide) Low (chlorophenyl) High (sulfonamide) Low (polycyclic)
Likely Targets PDEs, Serotonin receptors Kinases Carbonic anhydrases Kinases

Biological Activity

3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
IUPAC NameThis compound
CAS Number1334371-58-2

The structure includes a pyrimidine ring, a benzodioxine moiety, and a carboxamide group, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

Molecular Targets:

  • The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Pathways:

  • It could modulate metabolic pathways or influence gene expression through interaction with nuclear receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism could involve the induction of apoptosis or disruption of cell cycle progression. For example, compounds derived from similar scaffolds have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound exhibited moderate to strong antibacterial activity. Specifically, derivatives were tested against Klebsiella pneumoniae and showed promising results .

Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of a related compound on breast cancer cell lines (MCF-7) revealed an IC50 value indicating effective inhibition of cell growth. The study highlighted the potential for these compounds to be developed as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing structurally complex pyrimidine-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine-carboxamide derivatives typically involves coupling reactions using activating agents like HBTU or HATU in polar aprotic solvents (e.g., DMF) under inert atmospheres. For example, amide bond formation between pyrimidine intermediates and carboxamide precursors can be achieved using DIPEA or NMM as a base at room temperature or mild heating (40–60°C) . Optimization includes monitoring reaction progress via HPLC and adjusting stoichiometric ratios of reagents to minimize side products.

Q. How are purity and structural integrity validated for novel pyrimidine-carboxamide compounds?

  • Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (e.g., ≥90% purity threshold). Structural confirmation relies on 1H^1H and 13C^{13}C NMR spectroscopy to verify proton environments and carbon frameworks, supplemented by HRMS for molecular weight validation. For example, 1H^1H NMR can resolve methylene protons in dihydrobenzo[d][1,4]dioxine moieties, while HRMS confirms the molecular ion peak within 5 ppm accuracy .

Q. What analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • Methodological Answer : Thin-layer chromatography (TLC) is used for real-time monitoring of intermediates, while column chromatography (silica gel, gradient elution) isolates pure fractions. Mass spectrometry (ESI-TOF) and IR spectroscopy help identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) and intermediate stability .

Advanced Research Questions

Q. How can computational methods streamline the design of pyrimidine-carboxamide derivatives with targeted biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking predict binding affinities to biological targets (e.g., enzymes or receptors). Reaction path search algorithms, combined with machine learning, optimize synthetic routes by predicting solvent effects and transition states. For instance, ICReDD’s workflow integrates computational screening with experimental validation to prioritize high-yield pathways .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, modifying substituents on the phenyl ring or adjusting the dihydrobenzo[d][1,4]dioxine linker can drastically alter bioactivity. In one study, replacing a methoxy group with a halogen increased antimicrobial potency by 50%, highlighting the role of electronic effects . Dose-response curves and kinetic assays (e.g., IC50_{50}) should be replicated under standardized conditions to rule out assay-specific artifacts.

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

  • Methodological Answer : Transitioning from batch to flow chemistry improves heat and mass transfer for exothermic reactions (e.g., cyclization steps). Process analytical technology (PAT), such as in-line FTIR, monitors critical quality attributes (CQAs) in real time. For example, continuous flow synthesis of pyrimidine intermediates reduced reaction times by 70% while maintaining >95% purity .

Q. What experimental designs mitigate degradation of labile functional groups (e.g., oxo or carboxamide moieties) during storage?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or formulation in amorphous solid dispersions (ASDs) with polymers like PVP-VA64 enhances shelf life. For oxidation-prone pyrimidinone groups, inert packaging (argon atmosphere) and antioxidants (e.g., BHT) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.